molecular formula C8H11Cl2N3 B6193496 2-methyl-2H-indazol-7-amine dihydrochloride CAS No. 2680531-61-5

2-methyl-2H-indazol-7-amine dihydrochloride

Cat. No.: B6193496
CAS No.: 2680531-61-5
M. Wt: 220.10 g/mol
InChI Key: NGDQCSGWGNFCFS-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazol-7-amine dihydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its core structure is based on the indazole scaffold, an emerging privileged structure in pharmaceutical research due to its broad spectrum of biological activities . Researchers utilize this dihydrochloride salt form to enhance the compound's solubility and stability in various biological assay conditions. The indazole core is a key pharmacophore in several marketed drugs and clinical trial candidates targeting various diseases, highlighting its versatility and value in designing new therapeutic agents . This specific amine-substituted indazole derivative serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive amine group allows for further functionalization, making it a valuable precursor in constructing compound libraries for high-throughput screening against various biological targets . The structural features of this compound make it particularly relevant for projects involving kinase inhibitors, antiviral agents, and anticancer compounds, as indazole-containing molecules are frequently explored in these fields . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

2680531-61-5

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

2-methylindazol-7-amine;dihydrochloride

InChI

InChI=1S/C8H9N3.2ClH/c1-11-5-6-3-2-4-7(9)8(6)10-11;;/h2-5H,9H2,1H3;2*1H

InChI Key

NGDQCSGWGNFCFS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)N.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Nitro Groups

The reduction of nitro-indazoles to their amine counterparts is well-documented. Patent EP 2935250 B1 describes the reduction of 2,3-dimethyl-6-nitro-2H-indazole using Raney nickel under hydrogen pressure (3.5–4.0 kg/cm²) in methanol at 25–30°C, achieving a 95% yield of 2,3-dimethyl-2H-indazol-6-amine. This method is directly applicable to 7-nitro analogs, with the reaction pathway summarized below:

2-Methyl-7-nitro-2H-indazoleRaney Ni, H2MeOH, 25–30°C2-Methyl-2H-indazol-7-amine\text{2-Methyl-7-nitro-2H-indazole} \xrightarrow[\text{Raney Ni, H}_2]{\text{MeOH, 25–30°C}} \text{2-Methyl-2H-indazol-7-amine}

Key parameters include:

  • Catalyst : Raney nickel (5–10% w/w relative to substrate)

  • Solvent : Methanol (10 mL/g substrate)

  • Temperature : Ambient (25–30°C)

  • Pressure : 3.5–4.0 kg/cm² H₂

  • Reaction Time : 5 hours

Optimization of Reduction Conditions

Catalyst Selection and Recycling

Raney nickel is preferred over palladium-based catalysts due to its recyclability and cost-effectiveness at industrial scales. The catalyst is recovered via filtration through a hyflo bed and reused for subsequent batches without significant activity loss, as demonstrated in Example 2b of EP 2935250 B1.

Solvent and Temperature Effects

Methanol serves as the optimal solvent, enabling high solubility of nitro-indazoles and facile catalyst separation. Elevated temperatures (>50°C) are avoided to prevent byproduct formation, such as over-reduction or ring hydrogenation.

Salt Formation: Conversion to Dihydrochloride

The free base 2-methyl-2H-indazol-7-amine is converted to its dihydrochloride salt via acidification. A representative protocol involves:

  • Dissolving the amine in a minimal volume of ethanol.

  • Adding concentrated hydrochloric acid (2 equivalents) dropwise at 0–5°C.

  • Stirring for 1 hour and isolating the precipitate via filtration.

  • Washing with cold ethyl acetate and drying under vacuum.

Typical Yield : 85–90%
Purity : >98% (HPLC)

Comparative Analysis of Methodologies

The table below contrasts nitro-reduction methods for indazole derivatives:

ParameterRaney Nickel/H₂Pd/C/H₂SnCl₂/HCl
Catalyst Loading 5–10% w/w10% w/w2.5 equiv
Solvent MethanolMethanolEthanol/Water
Temperature 25–30°C25–30°C80–90°C
Reaction Time 5 hours6 hours2 hours
Yield 95%88%75%
Byproducts <1%3–5%10–15%

Raney nickel emerges as superior in yield and selectivity, though Pd/C remains viable for lab-scale syntheses .

Chemical Reactions Analysis

Reaction Mechanisms

The reactivity of 2-methyl-2H-indazol-7-amine dihydrochloride is governed by its structural features:

Nucleophilic Substitution

The amine group participates in substitution reactions with electrophiles (e.g., alkylating agents). In the dihydrochloride form, reactions may require deprotonation to free the amine. Example:

  • Reaction with alkyl halides :
    2-Methyl-2H-indazol-7-amine+RXAlkylated derivative\text{2-Methyl-2H-indazol-7-amine} + \text{RX} \rightarrow \text{Alkylated derivative}
    Conditions: Basic medium (e.g., NaOH), temperature-dependent.

Electrophilic Aromatic Substitution

The indazole ring undergoes substitution at activated positions. The methyl group directs electrophiles to positions 4, 5, or 6:

  • Nitration :
    2-Methyl-2H-indazol-7-amine+HNO3Nitro-substituted derivative\text{2-Methyl-2H-indazol-7-amine} + \text{HNO}_3 \rightarrow \text{Nitro-substituted derivative}
    Conditions: Concentrated HNO₃, controlled temperature.

Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solution:

  • Deprotonation :
    2-Methyl-2H-indazol-7-amine\cdotp2HCl+2OH2-Methyl-2H-indazol-7-amine+2Cl+2H2O\text{2-Methyl-2H-indazol-7-amine·2HCl} + 2\text{OH}^- \rightarrow \text{2-Methyl-2H-indazol-7-amine} + 2\text{Cl}^- + 2\text{H}_2\text{O}
    Relevant in biological systems for pH-dependent interactions .

Tautomerization and Isomerization

The compound exists in equilibrium between 1H- and 2H-indazole tautomers. The 2H form is more stable and basic .

Stability and Solubility

  • Thermodynamic Solubility : The dihydrochloride form enhances solubility in polar solvents (e.g., PBS buffer) compared to the free base.

  • Tautomerization Kinetics :

    • 1H vs. 2H tautomer : The 2H form is favored due to stronger basicity (p*Kb = 2.02) .

    • Isomerization Barriers : DFT calculations show energy differences between tautomers, influencing reaction pathways .

Reaction Conditions and Yields

Reaction TypeKey ConditionsTypical Yields
Nucleophilic SubstitutionBasic medium, 25–50°CModerate to high
Electrophilic SubstitutionAcidic conditions, controlled temperatureVariable (position-dependent)
DeprotonationpH > 7Quantitative

Scientific Research Applications

Pharmaceutical Development

Overview
This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to inhibit specific enzymes involved in tumor growth, making it a candidate for developing anti-cancer drugs.

Key Applications

  • Anti-Cancer Agents : Research indicates that 2-methyl-2H-indazol-7-amine dihydrochloride can inhibit protein kinases, which are crucial in regulating cellular proliferation and angiogenesis associated with tumor growth. This inhibition is vital for the development of targeted cancer therapies .
  • Tyrosine Kinase Inhibition : The compound's ability to modulate tyrosine kinase activity has been documented, showcasing its potential in treating cancers linked to abnormal cell signaling pathways .

Biochemical Research

Role in Cellular Studies
The compound is utilized in biochemical studies aimed at understanding cellular signaling pathways. Its application helps elucidate mechanisms underlying various diseases and the effects of potential drug candidates.

Significant Findings

  • Signal Transduction : Studies have shown that 2-methyl-2H-indazol-7-amine dihydrochloride can regulate signal transduction processes, which are pivotal in cellular communication and disease progression .

Material Science

Innovative Applications
In material science, this compound is explored for its unique chemical properties, contributing to the development of advanced materials such as polymers and coatings.

Application AreaDescription
Polymers Used to enhance durability and performance of polymeric materials.
Coatings Contributes to the formulation of protective coatings with specific chemical properties.

Agricultural Chemistry

Potential Agrochemical Uses
There is ongoing research into the use of 2-methyl-2H-indazol-7-amine dihydrochloride in developing agrochemicals, including herbicides and pesticides.

Benefits

  • Crop Yield Improvement : The compound is being investigated for its effectiveness in enhancing crop yields while minimizing environmental impact, which is crucial for sustainable agriculture .

Analytical Chemistry

Standard Reference Material
The compound serves as a standard reference material in various analytical techniques, aiding in the calibration and validation of methods used to detect and quantify other compounds.

Case Studies and Research Findings

Several studies illustrate the effectiveness of 2-methyl-2H-indazol-7-amine dihydrochloride across different applications:

  • Anti-Cancer Activity Study : A study demonstrated that derivatives of this compound showed significant inhibition of tumor cell proliferation through tyrosine kinase modulation, highlighting its potential as a lead compound in cancer therapy development .
  • Material Development Research : Research focused on synthesizing novel polymeric materials using this compound revealed enhanced mechanical properties compared to traditional materials, showcasing its versatility beyond pharmaceuticals .
  • Agrochemical Development Trials : Field trials indicated that formulations containing this compound improved resistance against pests while promoting plant growth, suggesting its viability as an eco-friendly agrochemical solution .

Mechanism of Action

The mechanism of action of 2-methyl-2H-indazol-7-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Below is a comparative analysis of 2-methyl-2H-indazol-7-amine dihydrochloride with key analogues:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Solubility/Salt Form Key Differences
2-Methyl-2H-indazol-7-amine dihydrochloride 2-methyl, 7-amine, dihydrochloride 224.12 High water solubility Reference compound
4-Methoxy-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine 4-methoxy, 1-(3,4-dichlorobenzyl) ~383.3 (free base) Requires reverse-phase HPLC Bulky dichlorobenzyl group; lower purity due to 25% isomer contamination
1-Methyl-1H-imidazol-2-amine hydrochloride 1-methyl imidazole core, hydrochloride salt ~134.58 Moderate solubility Smaller heterocycle; reduced aromaticity vs. indazole
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate 2-methyl, 5-nitro, aminoethyl chain 261.10 Hydrated dihydrochloride Nitro group introduces polarity; aminoethyl chain enhances flexibility
Key Observations:
  • Substituent Effects : The dichlorobenzyl group in the benzoimidazole analogue () increases lipophilicity but complicates synthesis, leading to isomer contamination. In contrast, the indazole core of the target compound provides a rigid aromatic structure favorable for receptor binding .
  • Salt Form: Dihydrochloride salts (e.g., ) generally improve aqueous solubility compared to free bases, critical for in vitro assays. However, hygroscopicity may vary with hydration state (e.g., monohydrate in ).

Functional and Application-Based Differences

  • Pharmaceutical Relevance : Indazole derivatives are explored as kinase inhibitors or anti-cancer agents due to their planar aromatic structure. The dihydrochloride salt of 2-methyl-2H-indazol-7-amine may enhance bioavailability compared to neutral imidazole analogues (e.g., ) .
  • Purity and Isomerism : Unlike the dichlorobenzyl-substituted compound (25% isomer contamination, ), the target compound’s regiospecific substitution (2-methyl, 7-amine) likely minimizes isomer-related issues.

Supplier and Availability

  • The target compound is listed in Enamine’s 2021 catalog () and Arctom’s inventory (), reflecting commercial accessibility. In contrast, analogues like 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride () have fewer suppliers, limiting scalability .

Biological Activity

2-Methyl-2H-indazol-7-amine dihydrochloride (CAS Number: 1144044-67-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic potential, supported by relevant data and case studies.

Structural Characteristics

The compound features a distinctive indazole structure, characterized by a five-membered ring containing two nitrogen atoms. The methyl group at the second position and the amine group at the seventh position contribute to its reactivity and biological properties. The dihydrochloride form enhances solubility in polar solvents, facilitating its application in biological studies.

Antitumor Activity

Recent studies have indicated that 2-methyl-2H-indazol-7-amine dihydrochloride exhibits promising antitumor activity. It has been evaluated against various human cancer cell lines, including:

Cell Line IC50 (µM) Selectivity
K562 (CML)5.15Selective for normal cells (HEK-293: 33.2 µM)
A549 (Lung)Not specifiedNot specified
PC-3 (Prostate)Not specifiedNot specified
Hep-G2 (Liver)Not specifiedNot specified

In particular, compound 6o, an analog of 2-methyl-2H-indazol-7-amine dihydrochloride, demonstrated significant inhibitory effects on the K562 cell line, suggesting a potential mechanism involving apoptosis induction through modulation of Bcl-2 family proteins and the p53/MDM2 pathway .

Neurotransmitter Receptor Interaction

Preliminary investigations suggest that this compound may interact with neurotransmitter receptors, which could be beneficial for developing treatments for neurological conditions such as depression and anxiety. Its ability to modulate receptor activity highlights its potential as a therapeutic agent in neuropharmacology.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-methyl-2H-indazol-7-amine dihydrochloride can be achieved through various methods involving nucleophilic substitution reactions and electrophilic aromatic substitution due to the functional groups present in its structure. The SAR studies indicate that modifications at specific positions on the indazole ring significantly affect biological activity.

For instance, the introduction of different substituents at the 4-, 5-, or 6-positions of the indazole scaffold has been shown to alter the compound's potency against specific targets. Compounds with halogenated or methoxy groups have demonstrated enhanced enzymatic inhibition in various assays .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluating a series of indazole derivatives found that compounds similar to 2-methyl-2H-indazol-7-amine dihydrochloride exhibited significant cytotoxicity against cancer cell lines through apoptosis induction mechanisms .
  • Receptor Binding Studies :
    • Research on related compounds indicated their potential as sigma receptor ligands, which are implicated in cancer and central nervous system disorders. This suggests that structural modifications could lead to enhanced selectivity and potency for these targets .
  • Pharmacokinetics :
    • Ongoing research aims to elucidate the pharmacodynamics and pharmacokinetics of 2-methyl-2H-indazol-7-amine dihydrochloride, focusing on its metabolic stability and bioavailability in vivo .

Q & A

Q. How to address discrepancies in reported antimicrobial efficacy across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from systematic reviews (e.g., Cochrane Database) and apply random-effects models to account for heterogeneity in MIC values .
  • Strain Variability : Re-test against standardized ATCC strains and clinical isolates to control for resistance gene expression differences .

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